Creatine HCl

概要

説明

Creatine hydrochloride (CrHCl) is a synthetically modified form of creatine, where the molecule is bound to hydrochloric acid to enhance solubility and bioavailability . Unlike creatine monohydrate, which contains a water molecule, CrHCl has a molecular composition of approximately 78% creatine by mass . This modification addresses common issues associated with traditional creatine supplements, such as poor solubility and gastrointestinal (GI) discomfort. CrHCl is marketed for its ability to deliver creatine more efficiently at lower doses (e.g., 1.5–2 g/day) while minimizing side effects like bloating and water retention .

準備方法

Synthetic Routes and Reaction Conditions

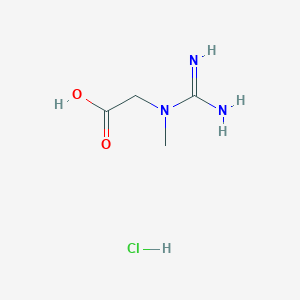

Creatine HCl is synthesized by reacting creatine with hydrochloric acid. The reaction typically occurs in an aqueous solution, where creatine is dissolved in water and hydrochloric acid is added gradually. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of creatine hydrochloride crystals. The crystals are then filtered, washed, and dried to obtain the final product.

Industrial Production Methods

In industrial settings, the production of creatine hydrochloride follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced filtration and drying techniques helps in obtaining a product that meets the required standards for dietary supplements.

化学反応の分析

Types of Reactions

Creatine HCl can undergo various chemical reactions, including:

Oxidation: this compound can be oxidized to form creatinine, a compound excreted in urine.

Reduction: Although less common, reduction reactions can convert creatine hydrochloride back to its precursor forms.

Substitution: this compound can participate in substitution reactions where the hydrochloride group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Substitution Reagents: Various organic reagents can be used depending on the desired substitution.

Major Products Formed

Creatinine: Formed through oxidation.

Creatine: Can be regenerated through reduction.

Substituted Creatine Derivatives: Formed through substitution reactions.

科学的研究の応用

Ergogenic Effects

Creatine HCl has been studied primarily as an ergogenic aid in sports. Research indicates that it can enhance strength and power output during high-intensity exercise. A study involving recreational weightlifters demonstrated that both this compound and creatine monohydrate improved upper and lower body strength after four weeks of resistance training .

| Form of Creatine | Dosage | Strength Improvement |

|---|---|---|

| Creatine Monohydrate | 5 g/day | Significant |

| This compound | 5 g/day | Significant |

| This compound | 1.5 g/day | Comparable to 5 g CrM |

Body Composition Changes

Another significant finding is that this compound supplementation can lead to favorable changes in body composition. A study reported that participants taking 1.5 g of this compound daily experienced increases in fat-free mass without the typical water retention associated with creatine monohydrate . This makes it an attractive option for athletes looking to enhance their physique without undesirable weight gain.

Neurological Disorders

This compound has shown promise in clinical settings, particularly for neurological conditions such as Huntington's disease. A case study reported the use of this compound in premanifest Huntington's disease patients, where it was well-tolerated over an extended period and suggested potential neuroprotective effects . The findings from the PRECREST trial indicated that creatine could slow brain atrophy, making it a candidate for further research as a disease-modifying treatment .

Muscle Wasting and Aging

Research indicates that creatine supplementation may combat sarcopenia (age-related muscle loss) and improve muscle mass in older adults . The metabolic role of creatine supports its use in rehabilitation settings, enhancing recovery after injury or surgery by promoting muscle regeneration and strength recovery .

Safety Profile

The safety profile of this compound appears favorable, with studies indicating no significant adverse effects on renal function in individuals with normal kidney function . However, high doses can lead to gastrointestinal discomfort, which is less pronounced with this compound compared to other forms like creatine monohydrate.

作用機序

Creatine HCl exerts its effects primarily through its role in the phosphocreatine system. In muscle cells, creatine is phosphorylated to form phosphocreatine, which serves as a rapid source of energy by donating a phosphate group to adenosine diphosphate (ADP) to regenerate adenosine triphosphate (ATP). This process is catalyzed by the enzyme creatine kinase . The increased availability of ATP enhances muscle performance, strength, and recovery during high-intensity exercise .

類似化合物との比較

Comparative Analysis with Similar Compounds

Physicochemical Properties

Table 1: Key Physicochemical Differences

This compound’s superior solubility in water (~60 times higher than monohydrate) allows for faster absorption in the digestive tract, reducing the risk of undissolved particles causing GI distress .

Clinical Efficacy

Side Effects and Tolerability

- This compound : Lower incidence of bloating and GI discomfort due to high solubility .

- Creatine Monohydrate: Associated with water retention and digestive issues at higher doses (>5 g) .

Cost and Practical Considerations

- Cost: Monohydrate is significantly cheaper (~$0.10–0.20 per gram) compared to CrHCl (\sim$0.50–1.00 per gram) .

- Dosing Convenience : CrHCl’s smaller dose (1.5 g vs. 5 g) and mixability simplify consumption .

生物活性

Creatine hydrochloride (Creatine HCl) is a modified form of creatine that has gained attention for its potential benefits in enhancing athletic performance and its unique biological properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of Creatine and Its Forms

Creatine is a naturally occurring compound found primarily in muscle tissue, synthesized from amino acids (arginine, glycine, and methionine). It plays a crucial role in energy metabolism, particularly during high-intensity exercise. Various forms of creatine exist, with creatine monohydrate being the most studied. However, this compound is emerging as a popular alternative due to its purported advantages in solubility and absorption.

Creatine functions primarily through two mechanisms:

- Energy Production : Creatine is converted into phosphocreatine (PCr), which serves as a rapid source of energy by donating phosphate groups to adenosine diphosphate (ADP) to regenerate adenosine triphosphate (ATP). This process is especially important during short bursts of high-intensity activity.

- Cellular Hydration : Creatine supplementation increases water retention in muscle cells, promoting cell volumization, which may enhance muscle growth and recovery.

Bioavailability and Absorption

Research indicates that this compound has superior bioavailability compared to creatine monohydrate. A study demonstrated that this compound achieves higher peak plasma creatine levels more rapidly than creatine monohydrate when administered in solution form. Specifically, ingestion of 2.5 g of this compound resulted in peak plasma levels of 287 µmol/L, compared to 182 µmol/L from an equivalent dose of meat-derived creatine .

Efficacy in Athletic Performance

Several studies have evaluated the effects of this compound on athletic performance. A notable study compared the effects of different doses of this compound with creatine monohydrate on strength and body composition among recreational weightlifters over four weeks:

| Group | Daily Dose | Strength Improvement | Body Composition Change |

|---|---|---|---|

| Creatine Monohydrate | 5 g | Significant | No significant change |

| This compound (HCl-1) | 5 g | Significant | Positive change |

| This compound (HCl-2) | 1.5 g | Moderate | Positive change |

| Control Group | 5 g | None | No change |

The results indicated that both forms improved strength; however, only this compound led to significant changes in body composition .

Case Studies

A case study involving athletes with weight gain restrictions suggested that this compound could be an effective supplement without the typical weight gain associated with creatine monohydrate. Participants reported improved performance metrics without significant increases in body mass .

Safety and Side Effects

Creatine supplementation is generally considered safe for healthy individuals. However, some users report gastrointestinal discomfort when taking high doses of creatine monohydrate. In contrast, this compound's lower dosing requirements may mitigate these side effects due to better solubility and absorption characteristics .

Q & A

Basic Research Questions

Q. How should researchers design controlled experiments to evaluate the stability of Creatine HCl under varying physiological conditions (e.g., pH, temperature)?

- Methodology : Use accelerated stability testing by exposing this compound to controlled environmental conditions (e.g., 25–60°C, pH 1–8) over defined time intervals. Monitor degradation via HPLC or mass spectrometry, and calculate kinetic parameters (e.g., half-life) using Arrhenius equations. Include negative controls (e.g., inert buffers) and triplicate samples to ensure reproducibility .

- Data Analysis : Compare degradation profiles statistically (ANOVA or t-tests) to identify significant stability differences. Document equipment calibration and purity validation protocols to minimize experimental bias .

Q. What methodologies are recommended for quantifying this compound uptake in cellular models while minimizing confounding variables?

- Experimental Design : Use isotopic labeling (e.g., ¹³C-Creatine HCl) coupled with LC-MS/MS to trace intracellular uptake. Normalize data to protein content or cell count to account for variability. Include transporter inhibitors (e.g., β-guanidinopropionic acid for creatine transporters) to isolate specific uptake mechanisms .

- Validation : Perform dose-response curves and assess linearity of detection limits. Report recovery rates and inter-assay precision using coefficient of variation (CV) calculations .

Advanced Research Questions

Q. How can conflicting data on this compound’s ergogenic efficacy across human trials be systematically analyzed?

- Contradiction Analysis : Conduct a meta-analysis with strict inclusion criteria (e.g., randomized controlled trials, standardized dosing). Use subgroup analyses to identify confounding factors (e.g., training status, diet). Apply funnel plots to assess publication bias and heterogeneity metrics (I² statistic) to quantify variability .

- Interpretation : Highlight methodological disparities, such as differences in muscle creatine saturation protocols or outcome measures (e.g., VO₂max vs. strength metrics). Recommend harmonized protocols for future studies .

Q. What strategies optimize the cross-disciplinary integration of this compound research in neuroscience and sports science?

- Interdisciplinary Frameworks : Design studies measuring both cognitive (e.g., MRI-based neuroimaging) and physical performance endpoints. Use mixed-effects models to account for covariates like age, sex, and baseline creatine levels .

- Challenges : Address differences in dosing regimens (e.g., acute vs. chronic loading) and ethical considerations for vulnerable populations (e.g., athletes vs. neurodegenerative patients) .

Q. How should researchers validate novel mechanisms of this compound in mitochondrial bioenergetics while ensuring methodological rigor?

- Experimental Approach : Combine Seahorse extracellular flux analysis (measuring OCR/ECAR) with CRISPR-edited cell lines (e.g., knockout of creatine kinase). Validate findings using orthogonal methods like fluorescent ATP probes .

- Quality Control : Include technical replicates and blinded data analysis. Pre-register hypotheses to mitigate HARKing (hypothesizing after results are known) .

Q. Methodological Considerations

Q. What steps ensure reproducibility when synthesizing and characterizing this compound in academic labs?

- Synthesis Protocols : Document stoichiometric ratios, reaction times, and purification steps (e.g., recrystallization solvents). Characterize products via NMR, FTIR, and elemental analysis. Compare spectral data with reference standards (e.g., USP-grade this compound) .

- Reporting : Provide raw spectral data and purity percentages in supplementary materials. Reference established synthesis protocols from peer-reviewed journals .

Q. How can researchers address discrepancies in this compound’s pharmacokinetic profiles across animal models?

- Model Selection : Justify species-specific metabolic differences (e.g., rodents vs. humans) in study design. Use allometric scaling to adjust doses and sample at multiple timepoints to capture absorption peaks .

- Statistical Tools : Apply non-compartmental analysis (NCA) for AUC calculations and compartmental modeling to predict tissue distribution .

Q. Ethical and Analytical Standards

Q. What ethical frameworks apply to this compound studies involving human athletes or clinical populations?

- Guidelines : Adhere to WADA regulations for athletic studies and obtain informed consent detailing potential risks (e.g., renal stress). For clinical trials, follow CONSORT reporting standards and IRB-approved protocols .

- Conflict Mitigation : Disclose funding sources and avoid outcome-based incentives for participants .

Q. How should researchers critically evaluate the quality of secondary literature on this compound’s mechanisms?

- Source Assessment : Prioritize peer-reviewed studies indexed in PubMed/Scopus over preprint repositories. Use tools like AMSTAR-2 for systematic review quality appraisal .

- Bias Identification : Check for conflicts of interest (e.g., industry-funded studies) and assess statistical power in negative-result studies .

Q. Data Presentation and Peer Review

Q. What are best practices for visualizing this compound’s dose-response relationships in publications?

- Graphical Standards : Use scatterplots with non-linear regression (e.g., sigmoidal curves) for dose-response data. Include 95% confidence intervals and EC₅₀/IC₅₀ values in figure legends .

- Software Tools : Employ GraphPad Prism or R (ggplot2) for reproducible plotting. Share raw data in FAIR-aligned repositories (e.g., Zenodo) .

特性

IUPAC Name |

2-[carbamimidoyl(methyl)amino]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2.ClH/c1-7(4(5)6)2-3(8)9;/h2H2,1H3,(H3,5,6)(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOAYHVIVJYHKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50937776 | |

| Record name | N-Carbamimidoyl-N-methylglycine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17050-09-8 | |

| Record name | Creatine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017050098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Carbamimidoyl-N-methylglycine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[carbamimidoyl(methyl)amino]acetic acid;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CREATINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/429W5UKC8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。